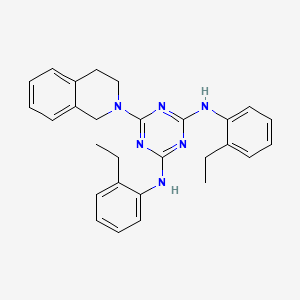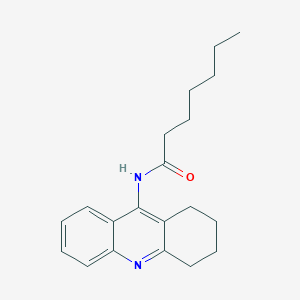
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide is a chemical compound that belongs to the class of tetrahydroacridine derivatives. These compounds are known for their polycyclic planar structure, which allows them to intercalate within DNA and RNA by forming hydrogen bonds and stacking between base pairs . This property makes them valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
The synthesis of N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide typically involves the interaction between cyclohexanone and anthranilic acid, followed by chlorination of the product and condensation with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
化学反応の分析
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1,2,3,4-tetrahydroacridin-9-yl)heptanoic acid, while reduction may produce N-(1,2,3,4-tetrahydroacridin-9-yl)heptanol.
科学的研究の応用
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide has a wide range of scientific research applications. In chemistry, it is used as a DNA intercalating agent, which helps in studying the structural and functional properties of nucleic acids . In biology, it is employed in the development of antitumor agents due to its ability to induce DNA cross-links and strand breaks . In medicine, it has shown potential as an anticancer drug, particularly against liver cancer (HEPG2) tumor cell lines . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents.
作用機序
The mechanism of action of N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide involves its ability to intercalate within DNA and RNA, forming hydrogen bonds and stacking between base pairs . This intercalation results in DNA cross-links and strand breaks, which can inhibit the replication and transcription processes, leading to cell death. The compound also exhibits inhibitory activities against enzymes such as acetylcholinesterase (AChE) and glycogen synthase kinase 3 β (GSK-3 β), making it a potential multitarget agent for diseases like Alzheimer’s .
類似化合物との比較
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide can be compared with other similar compounds such as N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride and N-(1,2,3,4-tetrahydroacridin-9-yl)decanamide . These compounds share the tetrahydroacridine core structure but differ in their side chains, which can influence their chemical properties and biological activities. For instance, N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride has been studied for its antitumor activity, while N-(1,2,3,4-tetrahydroacridin-9-yl)decanamide is used for its physicochemical property data . The uniqueness of this compound lies in its specific side chain, which may confer distinct biological activities and therapeutic potential.
特性
分子式 |
C20H26N2O |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide |
InChI |
InChI=1S/C20H26N2O/c1-2-3-4-5-14-19(23)22-20-15-10-6-8-12-17(15)21-18-13-9-7-11-16(18)20/h6,8,10,12H,2-5,7,9,11,13-14H2,1H3,(H,21,22,23) |
InChIキー |
PLWWPNGAXPLVDY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)NC1=C2CCCCC2=NC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


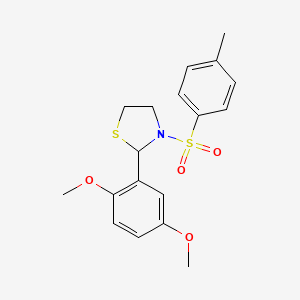
![2-Methoxyethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11645638.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11645656.png)
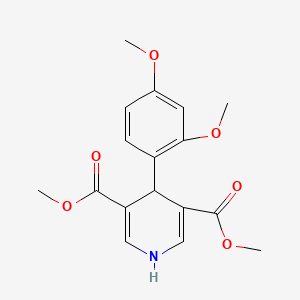
![1'-(piperidin-1-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11645660.png)
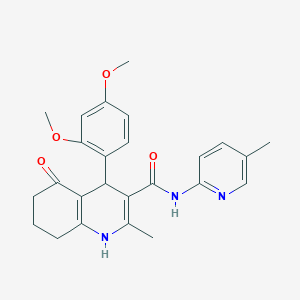

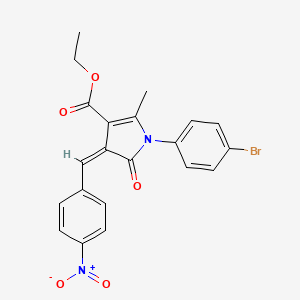
![N-[4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B11645668.png)
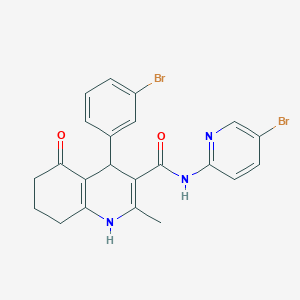
![5-[2-(benzyloxy)-5-bromobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11645676.png)
![2-[(E)-(hydroxyimino)methyl]-5-[(3-hydroxypropyl)carbamoyl]-1-methylpyridinium](/img/structure/B11645678.png)

